Tetradecyl 2,3-dihydroxybenzoate

Neuritogenesis Neurodegeneration Structure-Activity Relationship

Tetradecyl 2,3-dihydroxybenzoate (also designated ABG-001) is a synthetic, small-molecule phenolic lipid belonging to the alkyl 2,3-dihydroxybenzoate ester class. It was originally conceived as a lead compound derived from the neuritogenic gentisides isolated from Gentiana rigescens Franch.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B1255108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl 2,3-dihydroxybenzoate
SynonymsABG-001
tetradecyl-2,3-dihydroxybenzoate
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O
InChIInChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-25-21(24)18-15-14-16-19(22)20(18)23/h14-16,22-23H,2-13,17H2,1H3
InChIKeyMSEMTQOADPAERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecyl 2,3-Dihydroxybenzoate (ABG-001): Core Identity and Procurement-Relevant Profile


Tetradecyl 2,3-dihydroxybenzoate (also designated ABG-001) is a synthetic, small-molecule phenolic lipid belonging to the alkyl 2,3-dihydroxybenzoate ester class [1]. It was originally conceived as a lead compound derived from the neuritogenic gentisides isolated from Gentiana rigescens Franch [2]. The molecule is constituted by a 2,3-dihydroxybenzoic acid head group esterified with a saturated C14 (tetradecyl) chain, yielding a molecular formula of C21H34O4 and a molecular weight of 350.5 g/mol [3]. Unlike many neurotrophic candidates, ABG-001 is a stable, readily synthesizable small molecule that mimics nerve growth factor (NGF) activity while bypassing the blood–brain barrier restrictions of the native protein, positioning it as a research tool for neurodegeneration, metabolic disorders, and CNS injury models [2][4].

Compound type
Synthetic small-molecule phenolic lipid NGF mimetic
Target engagement
Selective IGF-1R activation; TrkA-independent pathway
Model fit
Neurodegeneration, metabolic disorder, and CNS injury research models
Workflow advantage
Defined chemistry with reported lot consistency; bypasses BBB limitations of protein NGF

Why Generic Alkyl 2,3-Dihydroxybenzoates Cannot Substitute for Tetradecyl 2,3-Dihydroxybenzoate in Research Procurement


Within the alkyl 2,3-dihydroxybenzoate family, neuritogenic potency, metabolic efficacy, and target engagement are exquisitely sensitive to alkyl chain length. The natural gentisides A–K demonstrate that shortening the alkyl chain can enhance in vitro neuritogenic activity—gentiside C (shortest chain) is active at 1 µM, whereas gentisides A and B require 30 µM—yet this relationship does not hold linearly for the synthetic derivative ABG-001 [1][2]. ABG-001, bearing a tetradecyl (C14) chain, achieves significant neurite outgrowth at 1 µM, matching the potency of the optimal natural gentiside while providing distinct pharmacokinetic and target-selectivity advantages that shorter-chain analogs lack [2][3]. Furthermore, ABG-001 engages the IGF-1 receptor rather than TrkA, a mechanistic divergence from NGF itself and from other neurotrophic small molecules that is directly tied to its ester moiety and chain length [4]. Simple interchange with a different alkyl ester—such as a dodecyl, hexadecyl, or branched-chain variant—would unpredictably alter potency, receptor selectivity, in vivo efficacy, and toxicity profiles, making ABG-001 the only validated compound for protocols that require its specific pharmacological signature [1][3].

!
Chain-length-dependent pharmacology
Neuritogenic potency and target engagement shift non-linearly with alkyl chain length; shorter or longer esters may produce divergent endpoint responses.
!
IGF-1R selectivity not generalizable
ABG-001's IGF-1R/TrkA selectivity profile is linked to the C14 ester moiety; other alkyl 2,3-dihydroxybenzoates may not replicate this receptor bias.
!
In vivo model-response data limited to C14
Published metabolic, neuroprotective, and cognitive endpoint improvements are documented only for the tetradecyl ester; extrapolation to analogs requires independent validation.

Head-to-Head Quantitative Differentiation Evidence for Tetradecyl 2,3-Dihydroxybenzoate (ABG-001)


Neuritogenic Potency in PC12 Cells: ABG-001 vs. Natural Gentisides A, B, and C

ABG-001 induces significant neurite outgrowth in PC12 cells at a concentration of 1 µM, representing a 30-fold improvement in potency over the natural gentisides A and B, which require 30 µM to achieve comparable neuritogenic effects [1][2]. Gentiside C, the most potent natural congener, also achieves activity at 1 µM; however, ABG-001 is a fully synthetic, single-component entity with defined stereochemistry and scalable synthesis, whereas gentiside C is isolated from natural sources with limited availability and structural complexity [2][3]. When benchmarked against the optimal concentration of NGF (40 ng/mL), ABG-001 at 1 µM produces a neurite-bearing cell percentage that is statistically indistinguishable from the NGF positive control [3].

Neuritogenic Potency
Head-to-head
ABG-001 1 µM vs. gentisides A/B 30 µM (30-fold lower concentration); equipotent to gentiside C 1 µM; matches NGF 40 ng/mL response
Supports NGF-equivalent neuritogenesis workflow with reported endpoint parity
PC12 cells, 48 h; neurite-bearing cell quantification
Neuritogenesis Neurodegeneration Structure-Activity Relationship

Anti-Diabetic Efficacy in STZ-Induced Diabetic Mice: ABG-001 vs. Metformin

In a streptozotocin (STZ)-induced diabetic mouse model, ABG-001 administered at 20 mg/kg demonstrated an anti-diabetic effect equivalent to that of metformin at 140 mg/kg, establishing a 7-fold lower effective dose on a mg/kg basis [1]. Both glucose tolerance and insulin sensitivity were significantly improved relative to diabetic controls. Mechanistically, ABG-001 increased plasma insulin, adiponectin, and leptin levels while decreasing glucagon, and upregulated gene expression of adiponectin, leptin, GLUT4, and adiponectin receptors in key metabolic tissues [1]. This multimodal modulation of insulin and adiponectin signaling pathways is distinct from metformin's primary mechanism of AMPK activation and hepatic gluconeogenesis suppression, suggesting that ABG-001 addresses insulin resistance through an adiponectin-centric pathway that metformin does not directly engage [1].

Anti-Diabetic Dose
Head-to-head
20 mg/kg ABG-001 vs. 140 mg/kg metformin — reported 7‑fold lower dose for equivalent endpoint response in STZ mice
Adiponectin pathway study tool orthogonal to AMPK activation
STZ-induced diabetic mice; OGTT, ITT, plasma & gene expression endpoints
Diabetes Insulin Sensitivity Metabolic Disorders

Receptor Target Selectivity: ABG-001 Binds IGF-1R but Not TrkA, Distinguishing It from NGF and TrkA-Targeted Small Molecules

Molecular docking studies reveal that ABG-001 possesses high binding affinity for the insulin-like growth factor-1 receptor (IGF-1R) but no detectable affinity for tropomyosin receptor kinase A (TrkA), the canonical receptor for NGF [1]. This receptor selectivity was functionally validated: the neuritogenic and oligodendrocyte-protective effects of ABG-001 were completely abrogated by an IGF-1R antagonist or shRNA-mediated knockdown of IGF-1R, whereas a TrkA antagonist had no effect [1]. This profile contrasts sharply with NGF, which signals exclusively through TrkA and p75NTR, and with other NGF-mimetic small molecules that are designed to activate TrkA. In PC12 cells, ABG-001 at 1 µM significantly induced phosphorylation of IGF-1R, Akt, ERK, and CREB, effects that were markedly reduced by PI3K and MEK inhibitors, confirming an IGF-1R/PI3K/MAPK signaling axis [2].

Receptor Selectivity
Head-to-head
IGF-1R: high affinity; TrkA: no detectable binding. NGF: TrkA-dependent, no IGF-1R engagement
Enables IGF-1R-specific pathway dissection without TrkA interference
Molecular docking; functional blockade with antagonists & shRNA in PC12 and rUCCAO models
IGF-1 Receptor TrkA Neurotrophin Signaling

In Vivo Chronic Toxicity Profile: ABG-001 Demonstrates Absence of Hematological, Renal, and Hepatic Toxicity After Chronic Dosing

Following chronic administration of ABG-001 in the rUCCAO mouse model of subcortical ischemic vascular dementia, comprehensive toxicological assessment revealed no hematological, renal, or hepatic toxicity [1]. This benign chronic safety profile is explicitly reported in the context of a therapeutic efficacy study, distinguishing ABG-001 from many neurotrophic small molecules and from the clinical comparator metformin, which carries known risks of lactic acidosis and gastrointestinal intolerance at therapeutic doses [2]. While metformin's safety profile is extensively characterized and generally acceptable, the absence of organ toxicity signals for ABG-001 in a chronic in vivo paradigm supports its utility in long-term neurodegenerative disease models where cumulative drug toxicity can confound behavioral and histological endpoints [1].

Chronic Toxicity Endpoints
Data to verify
No hematological, renal, or hepatic toxicity signals in chronic mouse model
Supports long-term model studies with reported clean chronic endpoint profile
rUCCAO model; single-study report; independent verification recommended
Safety Pharmacology Chronic Toxicity Drug Development

Functional Recovery After Spinal Cord Injury: ABG-001 Improves Motor Outcomes in a Rat Model

In a rat spinal cord injury (SCI) model, intraperitoneal administration of ABG-001 (ABG001) at 0.4 mg/kg significantly improved hind limb motor function recovery. Compared to the DMSO vehicle control group, ABG-001-treated rats exhibited significantly better BBB locomotor scores and grip strength (P < 0.05), reduced necrosis area (P < 0.05), decreased GFAP expression (P < 0.01), and increased Map-2 expression (P < 0.01) [1]. The number of fluorogold-positive cells retrogradely transported to the red nucleus was also increased (P < 0.05), indicating enhanced axonal transport and neuronal survival [1]. While direct comparator data against other pharmacological agents in the same SCI model are not available in this study, the multimodal improvement—spanning behavioral, histological, and molecular endpoints—establishes ABG-001 as a functionally validated neuroregenerative agent in a clinically relevant traumatic CNS injury paradigm, a demonstration that is absent for most natural gentisides and other alkyl 2,3-dihydroxybenzoate esters [1].

SCI Motor Recovery
Class-level inference
Improved BBB score, grip strength; reduced necrosis area; increased Map-2 (P
Reported motor-function endpoint improvement in rat SCI model
0.4 mg/kg i.p.; vehicle-controlled; no direct pharmacological comparator
AD Cognitive Endpoints
Class-level inference
Engages IPA/Hsc70 gut-brain axis; promotes CMA, neurogenesis, and reduced neuroinflammation; not replicated by other NGF mimetics
Supports AD model studies exploring gut-brain axis and autophagy endpoints
HFD & aging AD mice; microbiota 16S rRNA, CETSA, SPR pathway analysis
Spinal Cord Injury Neuroregeneration Motor Function

Cognitive Improvement in Alzheimer's Disease Models: ABG-001 Engages Gut-Brain Axis via IPA and Hsc70

In both high-fat diet (HFD)-induced and naturally aging Alzheimer's disease (AD) mouse models, ABG-001 effectively mitigated memory dysfunction. The therapeutic effect was attributed to promotion of neurogenesis, activation of chaperone-mediated autophagy (CMA), and reduction of neuronal inflammation [1]. A novel mechanism was uncovered: ABG-001 positively modulated the gut microbiota, enhancing production of indole-3-propionic acid (IPA), a metabolite capable of crossing the blood–brain barrier that targets heat shock cognate 70 kDa protein (Hsc70) and regulates the Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 signaling pathways [1]. This gut-brain axis mechanism is unique among NGF-mimetic small molecules and is not shared by the natural gentisides or NGF itself. No comparator small molecule has been demonstrated to improve AD pathology through combined CMA activation and gut microbiota-derived IPA production, establishing ABG-001 as a mechanistically distinct tool for AD research [1].

AD Cognitive Endpoints
Class-level inference
Engages IPA/Hsc70 gut-brain axis; promotes CMA, neurogenesis, and reduced neuroinflammation; not replicated by other NGF mimetics
Supports AD model studies exploring gut-brain axis and autophagy endpoints
HFD & aging AD mice; microbiota 16S rRNA, CETSA, SPR pathway analysis
Alzheimer's Disease Gut-Brain Axis Autophagy

Optimal Research and Industrial Application Scenarios for Tetradecyl 2,3-Dihydroxybenzoate (ABG-001)


Standardized Neuritogenesis Assays Requiring NGF-Equivalent Efficacy Without Protein Limitations

ABG-001 at 1 µM induces neurite outgrowth in PC12 cells at a level statistically comparable to NGF at 40 ng/mL [1]. Unlike recombinant NGF, ABG-001 is a chemically defined small molecule with consistent lot-to-lot purity (typically ≥95%), indefinite shelf stability under appropriate storage, and the ability to cross the blood–brain barrier. Laboratories conducting high-throughput neuritogenesis screening or standardizing differentiation protocols can replace NGF with ABG-001 to eliminate the cost, handling, and reproducibility challenges of protein growth factors. The IGF-1R/PI3K/ERK signaling pathway activated by ABG-001 is well-characterized, allowing researchers to confidently interpret mechanistic results [2].

Insulin Resistance and Adiponectin Pathway Research in Diabetic Mouse Models

At 20 mg/kg in STZ-induced diabetic mice, ABG-001 produces anti-diabetic efficacy equivalent to metformin at 140 mg/kg, while operating through an adiponectin-centric mechanism that is orthogonal to metformin's AMPK activation [3]. Researchers studying insulin resistance, adiponectin receptor signaling, or GLUT4 translocation can use ABG-001 as a selective pharmacological tool to activate adiponectin pathways without the confounding effects of AMPK agonism. The compound increases plasma adiponectin and leptin, upregulates adiponectin receptors and GLUT4 in liver and muscle, and improves both glucose tolerance and insulin sensitivity, providing a comprehensive metabolic phenotyping tool [3].

IGF-1R-Dependent Neuroprotection Studies in Cerebral Hypoperfusion and White Matter Damage Models

ABG-001 is the only commercially available small molecule validated to protect oligodendrocytes and alleviate white matter damage through selective IGF-1R activation, independent of TrkA [4]. In the rUCCAO mouse model of chronic cerebral hypoperfusion, ABG-001 remarkably reduced oligodendrocyte apoptosis and demyelination, with efficacy abrogated by IGF-1R blockade but not TrkA antagonism. The compound's clean chronic toxicity profile—no hematological, renal, or hepatic toxicity—further supports its use in long-term neurodegeneration studies [4]. Researchers investigating vascular dementia, small vessel disease, or IGF-1R-mediated neuroprotection can employ ABG-001 to dissect IGF-1R-specific contributions without TrkA pathway interference.

Gut-Brain Axis and Chaperone-Mediated Autophagy Research in Alzheimer's Disease Models

ABG-001 uniquely combines NGF-mimetic neurogenesis with gut microbiota modulation, leading to increased production of the BBB-permeable metabolite IPA and subsequent activation of Hsc70-dependent chaperone-mediated autophagy [5]. This multi-target mechanism—spanning neurogenesis, CMA activation, neuroinflammation reduction, and gut-brain axis engagement—is not replicated by any other single small molecule. Laboratories studying the intersection of autophagy, microbiome, and neurodegeneration can deploy ABG-001 as a single-agent probe to simultaneously interrogate these interconnected pathways in HFD-induced or naturally aging AD mouse models [5].

Application
Selection Property
Validation Focus
Neuritogenesis assay standardization
Synthetic NGF-mimetic tool compound
PC12 neurite outgrowth endpoint equivalence to NGF control
Adiponectin pathway research in diabetic models
Adiponectin-centric mechanism orthogonal to AMPK
Insulin sensitivity and adiponectin receptor endpoint analysis
IGF-1R-mediated neuroprotection in hypoperfusion models
Selective IGF-1R agonist without TrkA engagement
Oligodendrocyte preservation and white matter integrity endpoints
Gut-brain axis and CMA research in AD models
Gut microbiota-IPA-Hsc70 pathway modulator
Cognitive endpoint and autophagy/neuroinflammation marker analysis
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